molecular formula C6H12N2O2 B1444824 2-(Tetrahydrofuran-2-yl)acetohydrazide CAS No. 99115-35-2

2-(Tetrahydrofuran-2-yl)acetohydrazide

Cat. No.: B1444824
CAS No.: 99115-35-2
M. Wt: 144.17 g/mol
InChI Key: LWLUABIZEBVACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydrofuran-2-yl)acetohydrazide is a chemical compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 .

Scientific Research Applications

  • Synthesis of Derivatives for Antifungal and Antimicrobial Activities : A study by Turan-Zitouni et al. (2013) synthesized new hydrazide derivatives and evaluated their antifungal activity against different Candida strains. Similarly, Mahmoud et al. (2017) synthesized novel compounds containing a hydrazide moiety for antimicrobial evaluation, indicating the potential use of 2-(Tetrahydrofuran-2-yl)acetohydrazide derivatives in developing antimicrobial agents (Turan-Zitouni et al., 2013) (Mahmoud et al., 2017).

  • Development of Antitubercular and Anti-HIV Agents : Research by Mohite et al. (2021) and Zhan et al. (2010) explored the synthesis of this compound derivatives for evaluating their antitubercular and anti-HIV activities, respectively. This indicates its potential in developing treatments for infectious diseases (Mohite et al., 2021) (Zhan et al., 2010).

  • Applications in Organic Synthesis : Studies by Carreño et al. (2003) and Pflieger et al. (1989) demonstrate the application of this compound in organic synthesis, particularly in the formation of heterocycles and cyclization reactions, showing its importance in synthetic organic chemistry (Carreño et al., 2003) (Pflieger et al., 1989).

  • Potential in Pharmacological Research : Research by Shaharyar et al. (2016) and Salahuddin et al. (2014) indicates the use of this compound derivatives in pharmacological research, particularly in the synthesis of compounds with potential anticancer and anticonvulsant activities (Shaharyar et al., 2016) (Salahuddin et al., 2014).

  • Inhibition of Corrosion in Metals : Abdallah et al. (2016) demonstrated the use of a novel hydrazide derivative as a corrosion inhibitor for mild steel in acid solutions. This suggests the potential of this compound derivatives in industrial applications, such as protecting metals from corrosion (Abdallah et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, (Tetrahydrofuran-2-yl)acetonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . It’s important to handle such compounds with care, using protective gloves, protective clothing, and eye protection .

Properties

IUPAC Name

2-(oxolan-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)4-5-2-1-3-10-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUABIZEBVACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a round-bottom flask was added a solution of ethyl 2-(tetrahydrofuran-2-yl)acetate (2.00 g, 12.6 mmol, 1.00 equiv) in ethanol (20 mL). NH2NH2.H2O (1.27 g, 25.4 mmol, 2.00 equiv) was added to the reaction. The resulting solution was stirred overnight at 80° C. in an oil bath, then cooled to room temperature and concentrated in vacuo. This resulted in 2.10 g (92%) of 2-(tetrahydrofuran-2-yl)acetohydrazide as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (rac.)-(tetrahydro-furan-2-yl)-acetic acid ethyl ester (3.84 g, 24 mmol) in n-butanol (24 mL) was treated with hydrazine hydrate (1.4 mL, 29 mmol) and the resulting mixture was then heated under reflux for 3 h. The solvent was evaporated and residual volatile components were azeotropically removed by coevaporation with toluene. Chromatographic purification (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1) afforded the title compound as a viscous, colorless oil (1.1 g, 32%). 1H-NMR (300 MHz, DMSO): δ=1.45 (mc, 1H), 1.70-1.95 (m, 3H), 2.13 (dd, J=6 Hz, J=14 Hz, 1H), 2.24 (dd, J=7 Hz, J=14 Hz, 1H), 3.56 (dd, J=8 Hz, J=14 Hz, 1H), 3.72 (dd, J=7 Hz, J=14 Hz, 1H), 4.05 (mc, 1H), 4.16 (s, 2H), 8.94 (s, 1H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydrofuran-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Tetrahydrofuran-2-yl)acetohydrazide
Reactant of Route 3
2-(Tetrahydrofuran-2-yl)acetohydrazide
Reactant of Route 4
2-(Tetrahydrofuran-2-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(Tetrahydrofuran-2-yl)acetohydrazide
Reactant of Route 6
2-(Tetrahydrofuran-2-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.